1-cyclohexyl-1H-1,2,3-triazole

説明

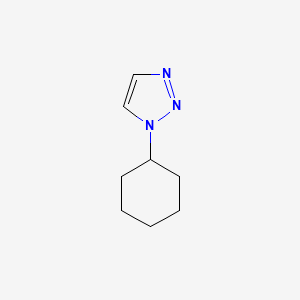

1-Cyclohexyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The cyclohexyl group adds hydrophobic characteristics, potentially influencing the compound’s biological activity and solubility.

準備方法

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-1,2,3-triazole can be synthesized using “click” chemistry, a popular method due to its efficiency and selectivity. The Huisgen 1,3-dipolar cycloaddition reaction between cyclohexyl azide and an alkyne is commonly employed. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often in aqueous or organic solvents .

Industrial Production Methods: Industrial production of this compound involves scaling up the click chemistry process. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Purification steps such as crystallization or chromatography are employed to obtain high-purity products .

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

1-cyclohexyl-1H-1,2,3-triazole derivatives undergo palladium-catalyzed cross-coupling with arylboronic acids to form biaryl structures. This reaction is regioselective for the C4 position of the triazole ring when halogenated precursors are used .

Example Reaction:

Data Table:

| Substrate | Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-bromo-triazole derivative | 4-methoxyphenyl | Pd(PPh) | 76 | |

| 4-bromo-triazole derivative | 3-fluorophenyl | Pd(PPh) | 82 |

Mechanism:

-

Oxidative addition of the C–Br bond to Pd(0).

-

Transmetallation with the boronic acid.

Click Chemistry-Based Functionalization

The triazole ring participates in secondary click reactions via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules or polymers .

Example Reaction:

Key Features:

-

Regioselective formation of 1,4-disubstituted triazoles.

Experimental Conditions:

| Solvent | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| HO | 25 | CuI | 6 | 78–85 |

N-Functionalization Reactions

The N1-cyclohexyl group directs electrophilic substitution to the N2 or N3 positions, enabling alkylation or arylation under mild conditions .

Example Reaction (N2-Alkylation):

Regioselectivity Trends:

-

Electron-withdrawing groups on the triazole favor N2 substitution.

-

Steric hindrance from the cyclohexyl group minimizes N3 reactivity .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals, forming stable complexes with Cu(I), Ru(II), and Pd(II) .

Example Complexation:

Applications:

Biological Activity Modulation

This compound derivatives exhibit enzyme inhibitory activity through hydrogen bonding and hydrophobic interactions.

Carbonic Anhydrase-II Inhibition Data :

| Compound | IC (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| 9e | 18.1 ± 1.31 | -7.2 |

| 7b | 13.8 ± 0.63 | -8.1 |

Mechanism:

科学的研究の応用

1-Cyclohexyl-1H-1,2,3-triazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug delivery systems.

作用機序

The mechanism of action of 1-cyclohexyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, influencing their activity. Molecular docking studies have shown that triazole derivatives can bind to the active sites of enzymes, inhibiting their function .

類似化合物との比較

1-Phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a cyclohexyl group. It has different solubility and biological activity profiles.

1-Methyl-1H-1,2,3-triazole: Contains a methyl group, leading to different chemical reactivity and applications.

1-Benzyl-1H-1,2,3-triazole: Features a benzyl group, which affects its hydrophobicity and potential biological interactions.

Uniqueness: 1-Cyclohexyl-1H-1,2,3-triazole is unique due to its cyclohexyl group, which imparts distinct hydrophobic characteristics and influences its solubility and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

生物活性

1-Cyclohexyl-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

The triazole ring structure is known for its versatility in drug design, allowing for the modification of various substituents that can enhance biological activity. The cyclohexyl group provides lipophilicity, which may improve the compound's interaction with biological membranes.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole moiety have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.70 | Induction of apoptosis |

| This compound | HCT116 | 5.04 | Inhibition of proliferation |

| This compound | HepG2 | 4.76 | ROS generation |

In a comparative study, triazole derivatives showed IC50 values lower than established chemotherapeutics like doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. Studies indicate that it exhibits substantial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Quorum Sensing Inhibition

Triazoles are also being explored for their ability to inhibit quorum sensing (QS) in bacteria, which is crucial for biofilm formation and virulence. Research indicates that certain triazole derivatives can effectively disrupt QS pathways in Pseudomonas aeruginosa, suggesting their utility in treating infections associated with biofilms .

Case Study: Anticancer Mechanism

A study conducted by Wei et al. synthesized a series of triazole-containing compounds and evaluated their anticancer potential both in vitro and in vivo. One notable compound demonstrated significant activity against HCT116 cells (IC50 = 5.19 µM) and showed selectivity towards multidrug-resistant cancer cells by inducing ferroptosis via the mitochondrial pathway .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole derivatives against E. coli and S. aureus. The results indicated that modifications to the triazole scaffold could enhance antibacterial activity significantly. For example, compounds with specific substituents displayed MIC values as low as 8 µg/mL against S. aureus, highlighting the importance of structural optimization in developing effective antimicrobial agents .

特性

IUPAC Name |

1-cyclohexyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPJCYYKYLMUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-59-7 | |

| Record name | 1-cyclohexyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。